molecular formula C10H22O B1594174 2-Methyl-3-nonanol CAS No. 26533-33-5

2-Methyl-3-nonanol

Cat. No.: B1594174
CAS No.: 26533-33-5
M. Wt: 158.28 g/mol
InChI Key: OFIYMUXECPHIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-nonanol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to the third carbon of a nonane chain, with a methyl group attached to the second carbon. This compound is part of the broader family of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.

Scientific Research Applications

2-Methyl-3-nonanol has various applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the manufacture of fragrances and as an intermediate in the production of other chemicals.

Safety and Hazards

While specific safety and hazard information for 2-Methyl-3-nonanol was not found, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-nonanol can be synthesized through various methods, including the reduction of ketones or aldehydes. One common method involves the reduction of 2-methyl-3-nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve the desired reduction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-methyl-3-nonanal. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 2-methyl-3-nonane using strong reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form 2-methyl-3-nonyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: 2-Methyl-3-nonanal.

    Reduction: 2-Methyl-3-nonane.

    Substitution: 2-Methyl-3-nonyl chloride.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nonanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various metabolic pathways, undergoing oxidation or reduction reactions that alter its structure and function.

Comparison with Similar Compounds

    2-Methyl-2-nonanol: Similar structure but with the hydroxyl group on the second carbon.

    3-Nonanol: Lacks the methyl group on the second carbon.

    2-Methyl-3-decanol: Has an additional carbon in the chain.

Uniqueness: 2-Methyl-3-nonanol is unique due to its specific placement of the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure allows it to participate in specific reactions and interactions that other similar compounds may not.

Properties

IUPAC Name

2-methylnonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-5-6-7-8-10(11)9(2)3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIYMUXECPHIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949387
Record name 2-Methylnonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26533-33-5
Record name 2-Methyl-3-nonanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylnonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nonanol, 2-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-nonanol
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-nonanol
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-nonanol
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-nonanol
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-nonanol
Reactant of Route 6
2-Methyl-3-nonanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.